molecular formula C26H30N2O5S B7691116 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,6-dimethylphenyl)acetamide

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B7691116
M. Wt: 482.6 g/mol
InChI Key: SFFMEVWURISFTM-UHFFFAOYSA-N
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Description

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with the molecular formula C26H30N2O5S This compound is characterized by its intricate structure, which includes a sulfonyl group, a phenylethylamine moiety, and a dimethylphenylacetamide backbone

Preparation Methods

The synthesis of 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-phenylethylamine to form an intermediate sulfonamide. This intermediate is then reacted with N-(2,6-dimethylphenyl)acetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion .

Scientific Research Applications

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,6-dimethylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenylethylamine moiety may interact with neurotransmitter receptors, affecting signal transduction pathways. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of various biological molecules .

Comparison with Similar Compounds

When compared to similar compounds, 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,6-dimethylphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • N-(2,6-dimethylphenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl]acetamide
  • 2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)acetamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-19-9-8-10-20(2)26(19)27-25(29)18-28(16-15-21-11-6-5-7-12-21)34(30,31)22-13-14-23(32-3)24(17-22)33-4/h5-14,17H,15-16,18H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFMEVWURISFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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